molecular formula C12H12N2OS B7482478 3-(Thiophen-2-ylmethylamino)benzamide

3-(Thiophen-2-ylmethylamino)benzamide

Cat. No.: B7482478
M. Wt: 232.30 g/mol
InChI Key: VMSFGYHLGDFMDG-UHFFFAOYSA-N
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Description

3-(Thiophen-2-ylmethylamino)benzamide is an organic compound that features a benzamide core substituted with a thiophen-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-ylmethylamino)benzamide typically involves the reaction of benzamide with thiophen-2-ylmethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-ylmethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

3-(Thiophen-2-ylmethylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-ylmethylamino)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide.

    Benzamide derivatives: Compounds such as N-(2-thiophenyl)benzamide.

Uniqueness

3-(Thiophen-2-ylmethylamino)benzamide is unique due to the combination of the thiophene and benzamide moieties, which can impart distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets or materials, making it valuable for specialized applications.

Properties

IUPAC Name

3-(thiophen-2-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-12(15)9-3-1-4-10(7-9)14-8-11-5-2-6-16-11/h1-7,14H,8H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSFGYHLGDFMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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